An In-depth Technical Guide to Biotin-Labeled ODN 1826 Sodium for In Vitro TLR9 Activation Studies
An In-depth Technical Guide to Biotin-Labeled ODN 1826 Sodium for In Vitro TLR9 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-labeled ODN 1826, a key reagent for studying the activation of Toll-like Receptor 9 (TLR9) in vitro. It covers the fundamental characteristics of ODN 1826, the intricate TLR9 signaling pathway it triggers, detailed experimental protocols for its use, and quantitative data to inform study design.
Introduction to ODN 1826
Oligodeoxynucleotide (ODN) 1826 is a synthetic, single-stranded DNA molecule that acts as a potent agonist for murine Toll-like Receptor 9 (TLR9).[1][2][3][4] It belongs to the Class B (or Type K) of CpG ODNs, which are characterized by a full phosphorothioate backbone that confers resistance to nuclease degradation.[1][2][3] The sequence of ODN 1826 contains unmethylated CpG dinucleotides (CpG motifs) that mimic microbial DNA, a key pathogen-associated molecular pattern (PAMP) recognized by TLR9.[1][3]
The biotin label, typically attached to the 3' end, facilitates the detection, capture, or immobilization of the ODN, making it a versatile tool for various applications such as pull-down assays, flow cytometry, and microscopy to study cellular uptake and localization.[1] Importantly, the biotin modification does not impair the biological activity of the ODN.[1]
Core Characteristics of Biotin-Labeled ODN 1826
| Property | Description | Reference |
| Sequence | 5'-tccatgacgttcctgacgtt-3' (20 mer) | [1][3][5] |
| Structure | Single-stranded DNA with a full phosphorothioate backbone. CpG dinucleotides are the active motifs. | [1][2][3] |
| Class | Class B (Type K) CpG ODN | [1][3] |
| Target | Preferentially activates mouse TLR9 (mTLR9).[1][2][3] It can also activate human TLR9 (hTLR9), though it is considered a mouse-preferred agonist.[3] | |
| Molecular Weight | ~6824 g/mol | [1] |
| Label | 3' Biotin | [1] |
| Primary Effect | Strong activation of B cells and induction of pro-inflammatory cytokines like IL-6 and TNF-α.[3][4] It is a weak stimulator of IFN-α secretion in plasmacytoid dendritic cells (pDCs).[1][3] |
The TLR9 Signaling Pathway
TLR9 is an intracellular receptor located within the endosomal compartment of immune cells such as B cells, dendritic cells, and macrophages.[1][6][7] The activation of TLR9 by CpG ODNs like ODN 1826 initiates a complex signaling cascade that leads to the production of inflammatory cytokines and type I interferons.
The process begins with the internalization of the CpG ODN into the cell.[1][8] Inside the endosome, TLR9 recognizes and binds to the unmethylated CpG motifs of the ODN.[1][9] This binding event triggers the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[8][9][10] MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, such as IRAK4 and IRAK1.[10]
This leads to the formation of a signaling complex that activates TRAF6 (TNF receptor-associated factor 6), which ultimately results in the activation of two major downstream pathways:
-
NF-κB Pathway : Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[6][10][11]
-
IRF Pathway : In certain cell types, particularly plasmacytoid dendritic cells (pDCs), the signaling cascade also involves the activation of Interferon Regulatory Factors (IRFs), such as IRF7.[8][10] Activated IRF7 translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[6][10]
The specific outcome of TLR9 activation—whether it predominantly drives an NF-κB-dependent inflammatory response or an IRF-mediated interferon response—can depend on the cell type and the class of CpG ODN used.[6][8][10] Class B ODNs like 1826 are known to be strong activators of the NF-κB pathway.[8]
Caption: A diagram of the TLR9 signaling cascade initiated by ODN 1826.
Experimental Protocols and Data
Quantitative Data Summary
The following table summarizes key quantitative parameters for using ODN 1826 in typical in vitro experiments.
| Parameter | Value/Range | Cell Type / System | Observed Effect | Reference |
| Working Concentration | 1 - 5 µM | General cellular assays | TLR9 Activation | [1][3] |
| Stimulation Concentration | 1 µg/mL | RAW 264.7 mouse macrophages | Induction of Nitric Oxide (NO) and iNOS production | [12] |
| Stimulation Concentration | 1 µg/mL | Primary IRBP1-20-specific T cells | Augmented activation and expansion | [13] |
| Stimulation Concentration | 0.5 µM | Murine bone marrow-derived dendritic cells (BMDCs) | Cytokine production (IL-12/23p40, TNF-α, IFN-β) | [14] |
| Stimulation Concentration | 1 µg/mL | Raw264.7 cells | Induction of pyroptosis (LDH release) | [15] |
General Experimental Workflow
A typical in vitro experiment to assess TLR9 activation using Biotin-labeled ODN 1826 involves several key stages, from cell preparation to data analysis.
Caption: A flowchart of a typical workflow for in vitro TLR9 activation studies.
Detailed Experimental Protocol: Cytokine Induction in Macrophages
This protocol provides a method for stimulating murine macrophages (in vitro) with ODN 1826 and measuring the subsequent production of the pro-inflammatory cytokine TNF-α.
1. Materials and Reagents:
-
Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Biotin-labeled ODN 1826 Sodium Salt (lyophilized)
-
Endotoxin-free water for reconstitution
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Mouse TNF-α ELISA Kit
-
Negative Control ODN (optional, a non-CpG ODN)
-
Positive Control (e.g., LPS at 1 µg/mL)
2. Reagent Preparation:
-
Reconstitute the lyophilized Biotin-labeled ODN 1826 in endotoxin-free water to a stock concentration of 1 mg/mL.[1] Mix gently and store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare working solutions of ODN 1826 by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., for a final concentration of 1 µM).
3. Cell Culture and Seeding:
-
Culture murine macrophages according to standard protocols in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere by incubating for at least 4 hours, or overnight.
4. Cell Stimulation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of the prepared ODN 1826 working solutions to the appropriate wells.
-
Include wells for:
-
Untreated cells (medium only)
-
Negative control ODN
-
Positive control (LPS)
-
-
Ensure each condition is tested in triplicate.
5. Incubation:
-
Return the plate to the incubator and incubate for 18-24 hours. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured.
6. Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
7. Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit.
-
Follow the manufacturer’s instructions precisely for the assay procedure, including the preparation of standards, sample dilution (if necessary), and data acquisition.
8. Data Analysis:
-
Calculate the mean and standard deviation for the cytokine concentrations from the triplicate wells for each condition.
-
Compare the cytokine levels in ODN 1826-treated cells to the untreated and negative control groups to determine the extent of TLR9 activation.
Conclusion
Biotin-labeled ODN 1826 is an indispensable tool for investigating the murine innate immune response via TLR9. Its well-defined sequence, potent agonistic activity, and the utility of the biotin tag make it suitable for a wide range of in vitro applications. By understanding the underlying signaling pathways and employing robust experimental protocols, researchers can effectively leverage this reagent to explore the complex roles of TLR9 in immunity, disease, and therapeutic development.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. invivogen.com [invivogen.com]
- 6. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 11. Efficacy of SPG-ODN 1826 Nanovehicles in Inducing M1 Phenotype through TLR-9 Activation in Murine Alveolar J774A.1 Cells: Plausible Nano-Immunotherapy for Lung Carcinoma [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. TLR9-Dependent Activation by Inactivated Parapoxvirus Ovis in Murine Bone Marrow-Derived Dendritic Cells Is Associated with Specific Strain-Dependent Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apjai-journal.org [apjai-journal.org]
